2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole
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Overview
Description
2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole is a chemical compound with the molecular formula C12H12F4N2O2 and a molecular weight of 292.23 g/mol. This compound has garnered attention in the pharmaceutical and chemical industries due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole typically involves the reaction of 4,5,6,7-tetrafluoro-1H-benzoimidazole with diethoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzimidazole ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the diethoxymethyl group and the formation of the corresponding benzimidazole derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and ethanol, as well as catalysts and bases such as potassium carbonate, sodium hydride, and palladium catalysts.
Scientific Research Applications
2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for
Properties
IUPAC Name |
2-(diethoxymethyl)-4,5,6,7-tetrafluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O2/c1-3-19-12(20-4-2)11-17-9-7(15)5(13)6(14)8(16)10(9)18-11/h12H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKPLWOODLWNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=C(N1)C(=C(C(=C2F)F)F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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